ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14808421
InChI: InChI=1S/C17H16FN3O3S/c1-2-24-16(23)8-13-10-25-17(19-13)20-15(22)9-21-6-5-11-3-4-12(18)7-14(11)21/h3-7,10H,2,8-9H2,1H3,(H,19,20,22)
SMILES:
Molecular Formula: C17H16FN3O3S
Molecular Weight: 361.4 g/mol

ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC14808421

Molecular Formula: C17H16FN3O3S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate -

Specification

Molecular Formula C17H16FN3O3S
Molecular Weight 361.4 g/mol
IUPAC Name ethyl 2-[2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C17H16FN3O3S/c1-2-24-16(23)8-13-10-25-17(19-13)20-15(22)9-21-6-5-11-3-4-12(18)7-14(11)21/h3-7,10H,2,8-9H2,1H3,(H,19,20,22)
Standard InChI Key RANCMPQTOBWBLH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Introduction

Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that incorporates several functional groups, including an indole moiety, a thiazole ring, and an acetate functional group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the indole structure is particularly notable, as indoles are known for their diverse pharmacological properties.

Chemical Formula and Molecular Weight

  • Molecular Formula: C15H14FN3O2SC_{15}H_{14}FN_{3}O_{2}S

  • Molecular Weight: Approximately 329.35 g/mol

Key Features

  • Indole Moiety: Known for its diverse pharmacological properties.

  • Thiazole Ring: Contributes to the compound's heterocyclic nature and potential biological activity.

  • Acetate Group: Classifies the compound as an ester, influencing its chemical behavior.

Synonyms and Identifiers

  • CAS Number: 1081121-86-9

  • InChI and InChIKey: Not specifically listed for this compound in the available sources.

Synthesis and Chemical Reactions

The synthesis of ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves several key steps that modify existing indole and thiazole derivatives. The compound can undergo various chemical reactions, such as hydrolysis under acidic or basic conditions, which are essential for understanding its stability and reactivity.

Reaction Conditions

  • Temperature Control: Important for optimizing reaction yields.

  • Catalysts and Solvents: Often required to ensure selectivity and efficiency in chemical transformations.

Biological Activities and Potential Applications

Research suggests that compounds with similar structures to ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exhibit significant biological activities, including potential anticancer effects. The compound's unique structure allows for diverse interactions with biological targets, enhancing its potential applications in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry: Especially in the development of drugs targeting cancer cells and pathogens.

  • Pharmacological Properties: The indole moiety contributes to diverse pharmacological activities.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Attributes
Ethyl 2-(6-chloroindolyl)acetateIndole derivative with an acetate groupChlorine substitution may enhance lipophilicity
Methyl 2-(6-fluoroindolyl)acetateSimilar structure with methyl instead of ethylPotentially different solubility and reactivity
2-(6-Fluoroindolyl)-thiazolidinoneContains both indole and thiazolidine ringsMay exhibit distinct biological properties due to thiazolidinone

Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of both indole and thiazole functionalities along with an acetate group, allowing for diverse interactions with biological targets.

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